N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, a methoxy group at the 4 position of the benzamide ring, and a nitro group at the 3 position of the benzamide ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce the nitro group at the 3 position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Methoxylation: The nitrated product is then subjected to methoxylation to introduce methoxy groups at the 2 and 5 positions of the phenyl ring. This step often involves the use of methanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond between the methoxylated phenyl ring and the nitrated benzamide. This is typically achieved using an amine coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles such as halides or amines.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecular architectures through various chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.
Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives are explored for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with receptors, modulating their signaling pathways. The presence of the nitro group allows for potential redox reactions, influencing cellular oxidative stress responses.
Comparison with Similar Compounds
2,5-dimethoxy-4-nitrobenzamide: Similar structure but lacks the methoxy group at the 4 position.
4-methoxy-3-nitrobenzamide: Similar structure but lacks the methoxy groups at the 2 and 5 positions.
2,5-dimethoxybenzamide: Similar structure but lacks the nitro group at the 3 position.
Uniqueness: N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of methoxy groups at the 2, 4, and 5 positions along with a nitro group at the 3 position. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-5-7-14(23-2)12(9-11)17-16(19)10-4-6-15(24-3)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMOTBNNQLNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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